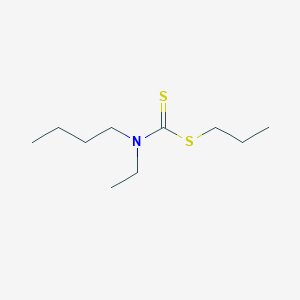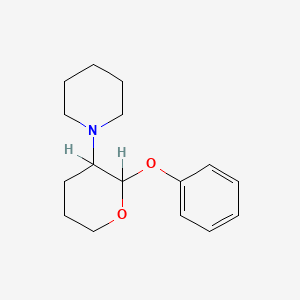
1-(2-Phenoxytetrahydro-2H-pyran-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenoxytetrahydro-2H-pyran-3-yl)piperidine is a complex organic compound that features a piperidine ring fused with a tetrahydropyran ring, which is further substituted with a phenoxy group
準備方法
The synthesis of 1-(2-Phenoxytetrahydro-2H-pyran-3-yl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable diol with an acid catalyst.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of an appropriate amine with a diol or dihalide under basic conditions.
Industrial production methods often involve continuous flow reactions to enhance yield and efficiency. These methods utilize catalysts and optimized reaction conditions to ensure high purity and scalability .
化学反応の分析
1-(2-Phenoxytetrahydro-2H-pyran-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents for substitutions. The major products formed depend on the specific reagents and conditions used .
科学的研究の応用
1-(2-Phenoxytetrahydro-2H-pyran-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It is employed in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing.
作用機序
The mechanism of action of 1-(2-Phenoxytetrahydro-2H-pyran-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
1-(2-Phenoxytetrahydro-2H-pyran-3-yl)piperidine can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Tetrahydropyran: A six-membered ring containing one oxygen atom.
Phenoxy-substituted Compounds: These compounds contain a phenoxy group attached to different core structures and are used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
64646-90-8 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC名 |
1-(2-phenoxyoxan-3-yl)piperidine |
InChI |
InChI=1S/C16H23NO2/c1-3-8-14(9-4-1)19-16-15(10-7-13-18-16)17-11-5-2-6-12-17/h1,3-4,8-9,15-16H,2,5-7,10-13H2 |
InChIキー |
APAMQUCUKNWYCQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2CCCOC2OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
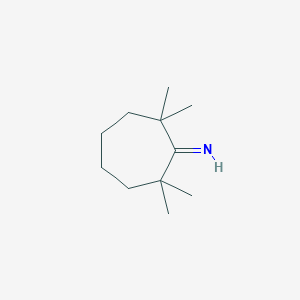
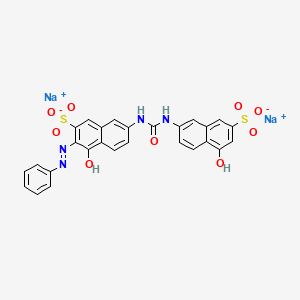
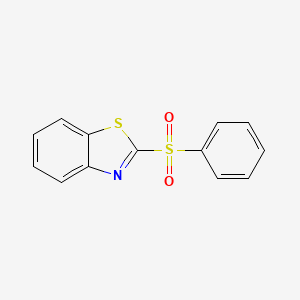
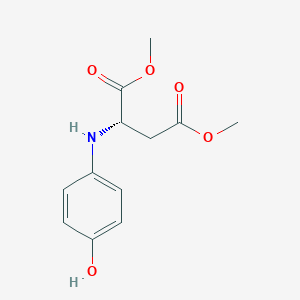
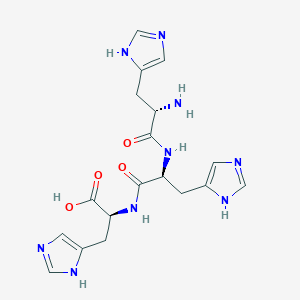
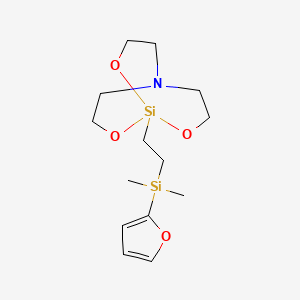
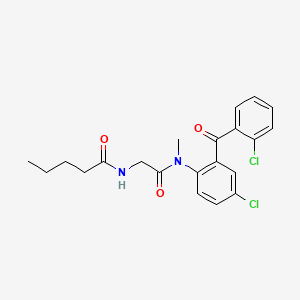
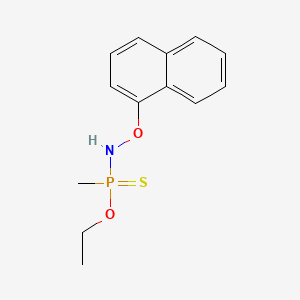
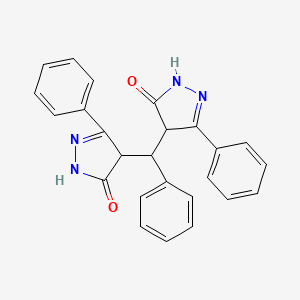
![1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14488143.png)
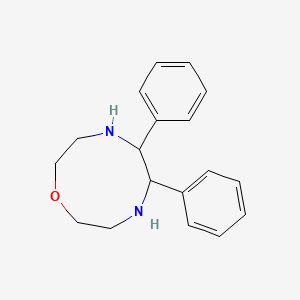
![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)
